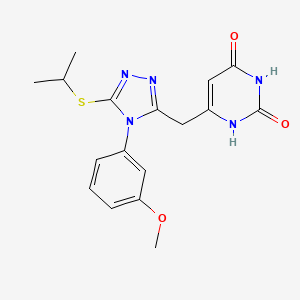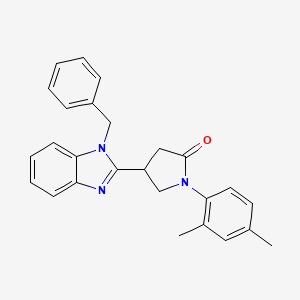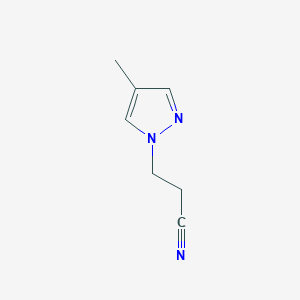
6-((5-(isopropylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((5-(isopropylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is an intriguing compound with a unique structure combining a pyrimidine dione and a triazole ring. Such compounds often demonstrate significant biological activity and can be essential in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
Starting Materials: : The synthesis begins with readily available reagents including isopropylthio compounds, methoxyphenyl precursors, and triazole reagents.
Formation of Triazole Ring: : The 1,2,4-triazole ring is constructed through cyclization reactions, often using hydrazine derivatives.
Attachment to Pyrimidine Dione: : The triazole intermediate is then linked to a pyrimidine dione core through a series of nucleophilic substitution and condensation reactions.
Final Purification: : Purification steps, such as recrystallization or chromatography, ensure the final compound's purity.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions to maximize yield and minimize impurities is essential. This might include automated synthesis platforms, continuous flow reactors, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically with agents like hydrogen peroxide or potassium permanganate, potentially altering the isopropylthio group.
Reduction: : Reduction reactions may involve reducing the triazole ring or the methoxy group under specific conditions using agents like lithium aluminum hydride.
Substitution: : The compound can participate in various nucleophilic and electrophilic substitution reactions, modifying the pyrimidine or triazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Various halides, acids, or bases depending on the specific functional group to be substituted.
Major Products
The main products formed depend on the reaction pathway, such as oxidation products of the isopropylthio group or substituted triazole derivatives.
Applications De Recherche Scientifique
This compound holds promise in multiple fields:
Chemistry: : Useful in studying reaction mechanisms involving pyrimidine and triazole rings.
Biology: : Potential as a biochemical probe due to its unique structure.
Medicine: : Investigated for its activity as an anti-fungal or anti-bacterial agent.
Industry: : Can be a starting material for synthesizing more complex molecules used in pharmaceuticals or agrochemicals.
Mécanisme D'action
The compound’s mechanism involves binding to specific biological targets, possibly enzymes or receptors, affecting their function. For instance, the triazole ring could inhibit enzyme activity by mimicking substrate structures, disrupting normal biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-methoxyphenyl)-5-isopropyl-1,2,4-triazole
6-methylpyrimidine-2,4(1H,3H)-dione
5-isopropylthio-4-(3-methoxyphenyl)-triazole derivatives
Uniqueness
Structural Complexity: : The combination of a pyrimidine dione with a modified triazole ring is unique, providing distinctive interaction properties.
Biological Activity: : Enhanced biological activity due to the presence of both triazole and pyrimidine rings, which are known for their medicinal properties.
That should cover it all! Complex stuff, but fascinating!
Propriétés
IUPAC Name |
6-[[4-(3-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10(2)26-17-21-20-14(7-11-8-15(23)19-16(24)18-11)22(17)12-5-4-6-13(9-12)25-3/h4-6,8-10H,7H2,1-3H3,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOBYOJNQZFFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC(=CC=C2)OC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B2938210.png)

![ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2938212.png)
![1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2938213.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2938214.png)


![2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2938218.png)

![1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2938221.png)
